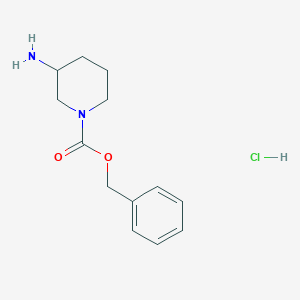

Benzyl 3-aminopiperidine-1-carboxylate hydrochloride

Description

Benzyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS: 960541-42-8 or 876378-16-4 for enantiomers) is a piperidine derivative with a benzyloxycarbonyl (Cbz) protecting group and a primary amine at the 3-position of the piperidine ring, stabilized as a hydrochloride salt. Its molecular formula is C₁₃H₁₉ClN₂O₂, with a molar mass of 270.76 g/mol . The compound typically appears as a white powder, stored under inert conditions at room temperature, and is used primarily as a pharmaceutical intermediate in drug synthesis .

Properties

IUPAC Name |

benzyl 3-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSBVOIXQVBLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590435 | |

| Record name | Benzyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960541-42-8 | |

| Record name | Benzyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 960541-42-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-aminopiperidine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with 3-aminopiperidine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere at a temperature range of 0-5°C to ensure the stability of the intermediate products. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization and dried under vacuum to obtain a high-purity compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 3-aminopiperidine-1-carboxylate hydrochloride has the molecular formula . The compound features a piperidine ring with a benzyl group and an amino acid moiety, which enhances its biological activity. The hydrochloride form improves its solubility in aqueous solutions, making it suitable for various experimental applications .

Neuropharmacology

This compound has been investigated for its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that compounds with similar structures may act as modulators or antagonists at these sites, influencing mood and behavior. Such interactions are crucial for developing treatments for psychiatric disorders .

Antinociceptive Studies

The compound has been evaluated for its antinociceptive properties, providing insights into pain management therapies. A study demonstrated that structural modifications in related compounds could enhance their efficacy against pain through specific receptor interactions . This suggests that this compound may have potential applications in analgesic drug development.

Synthesis of Derivatives

This compound serves as a key intermediate in synthesizing various derivatives, which can exhibit enhanced biological activities. For instance, modifications to the piperidine ring or the introduction of different substituents can lead to compounds with improved pharmacological profiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Benzyl 3-aminopiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of benzyl 3-aminopiperidine-1-carboxylate hydrochloride vary in substituent positions, ring size, stereochemistry, and functional groups, leading to differences in physicochemical properties, applications, and safety profiles.

Positional Isomers: 3-Amino vs. 4-Amino Substitution

- Key Differences: The amino group is at the 4-position instead of the 3-position. This positional isomer has a lower molar mass (234.29 g/mol) and a melting point of 68°C . Hazards: Classified as a skin/eye irritant (Category 2) but lacks comprehensive toxicological data.

Enantiomeric Variants

- (S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS: 876378-16-4) and (R)-enantiomer (CAS: 1044560-96-4) Key Differences: Stereochemistry at the 3-position affects biological activity. The (S)-enantiomer is commercially available with 97% purity, while the (R)-form is less documented . Applications: Enantiomers are critical in asymmetric synthesis for chiral drug candidates.

Ring Size Variations: Piperidine vs. Pyrrolidine

- (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1217619-19-6) Molecular Formula: C₁₃H₁₉ClN₂O₂ (same as target compound). Key Differences: A 5-membered pyrrolidine ring replaces the 6-membered piperidine, altering conformational flexibility and binding affinity in drug-receptor interactions .

Substituent Modifications

- trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride (CAS: 100836-71-3) Molecular Formula: C₁₄H₂₁ClN₂O₂.

- 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride (CAS: 71786-67-9) Key Differences: A ketone and hydroxyphenyl group replace the piperidine ring, shifting applications to non-piperidine-based drug scaffolds .

Protecting Group Variations

- tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS: 1203127-48-3) Key Differences: A tert-butyloxycarbonyl (Boc) group replaces the benzyl group, offering different deprotection conditions and stability profiles .

Data Table: Key Compounds Compared

Research Findings and Implications

- Structural-Activity Relationships: The 3-amino position on piperidine is critical for binding in receptor-targeted drug candidates, while positional isomers (e.g., 4-amino) show reduced pharmacological relevance .

- Salt Forms : Hydrochloride salts improve water solubility, facilitating formulation in preclinical studies .

- Safety Gaps : Many analogs lack thorough toxicological profiles, emphasizing the need for cautious handling in research settings .

Biological Activity

Benzyl 3-aminopiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19ClN2O

- Molecular Weight : 270.76 g/mol

- Purity : ≥ 97%

- Solubility : Soluble in water and organic solvents

This compound exhibits its biological activity through interactions with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate cellular processes, influencing several biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and cellular functions.

- Receptor Binding : It interacts with various receptors, potentially affecting neurotransmitter systems and signaling pathways.

Biological Activities

This compound has been studied for its potential in several areas:

- Antimicrobial Activity : Research indicates that the compound may possess antibacterial properties, particularly against Gram-positive bacteria. Its derivatives have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Potential : Some studies suggest that this compound can induce cytotoxic effects in cancer cells, particularly in models of hypopharyngeal tumors. The unique structural features contribute to its ability to interact effectively with protein targets involved in cancer progression .

- Neurological Applications : The compound is being investigated for its potential therapeutic effects on neurological disorders. Its ability to modulate neurotransmitter receptors may offer avenues for treating conditions such as Alzheimer's disease .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives of the compound exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics against various bacterial strains .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 8 | MRSA |

| Standard Antibiotic | 16 | MRSA |

- Anticancer Activity : In studies involving FaDu hypopharyngeal tumor cells, the compound showed enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation; however, preliminary data suggest favorable absorption and distribution characteristics. Toxicological assessments indicate low hepatotoxicity and cardiac toxicity, making it a promising candidate for further development .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural versatility allows it to be utilized in the development of enzyme inhibitors and receptor ligands, expanding its potential applications in drug design .

Q & A

Q. What are the recommended synthetic pathways for Benzyl 3-aminopiperidine-1-carboxylate hydrochloride?

A plausible method involves reacting 3-aminopiperidine with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate intermediate. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. This approach aligns with Friedel-Crafts-like carbamate formation strategies . Purification via recrystallization (using solvents like ethanol or methanol) is recommended, as similar piperidine derivatives are reported as solids with defined melting points (e.g., 68°C for Benzyl 4-aminopiperidine-1-carboxylate) .

Q. How should researchers handle and store this compound to ensure safety?

- PPE: Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent skin/eye exposure .

- Storage: Keep in a sealed container under dry, ventilated conditions, away from strong oxidizers. Stability data for analogous compounds suggest no hazardous decomposition under recommended storage .

- Spill Management: Use inert absorbents (e.g., vermiculite) and avoid dust generation .

Q. What analytical techniques are suitable for characterizing this compound?

- Purity: HPLC with UV detection (≥95% purity, as used for structurally similar piperidine derivatives) .

- Structural Confirmation: H/C NMR for functional group analysis, mass spectrometry for molecular weight verification, and X-ray crystallography for solid-state structure elucidation (if crystalline) .

Q. What solvents are optimal for solubility studies?

Solubility can be tested in polar aprotic solvents (e.g., DMSO, DMF) or alcohol-water mixtures, guided by studies on analogous hydrochlorides like L-phenylalanine benzyl ester hydrochloride, which show higher solubility in methanol and acetone .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

- Temperature Control: Lower temperatures (0–5°C) during carbamate formation may reduce side reactions .

- Catalysts: Screen Lewis acids (e.g., ZnCl) to enhance regioselectivity in piperidine functionalization .

- Chiral Resolution: Use chiral stationary-phase HPLC or diastereomeric salt formation with resolving agents (e.g., tartaric acid) for enantiopure synthesis .

Q. What stability challenges arise under varying pH and temperature conditions?

Conduct accelerated stability studies:

- Thermal Stability: Heat samples to 40–60°C and monitor decomposition via TGA/DSC. Avoid temperatures >68°C (melting point of related compounds) .

- pH Stability: Test in buffered solutions (pH 1–12) using UV-Vis or HPLC to detect hydrolysis of the carbamate group .

Q. How can researchers resolve contradictions in hazard classification across SDS sources?

While some SDSs classify the compound as non-hazardous (e.g., Combi-Blocks AM-2610 ), others note skin/eye irritation risks . Validate through:

- In Vitro Assays: Perform OECD 439 (skin irritation) and 492 (eye irritation) tests.

- Toxicological Profiling: Acute toxicity studies in rodent models (e.g., LD determination) .

Q. What strategies mitigate byproduct formation during synthesis?

Q. How can environmental impact be assessed for this compound?

Follow OECD 301 guidelines for biodegradability testing. For ecotoxicity, conduct algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays, as ecotoxicological data are absent in current SDSs .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.